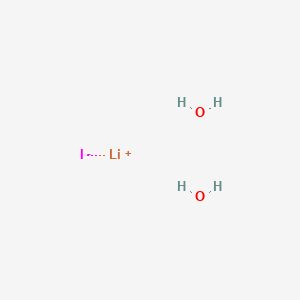

Lithium iodide dihydrate

Descripción general

Descripción

Lithium iodide dihydrate is a chemical compound composed of lithium, iodine, and water molecules. It is represented by the chemical formula LiI·2H₂O. This compound is known for its high solubility in water and various organic solvents. It appears as a white crystalline solid and is used in various applications, including organic synthesis and as an electrolyte in batteries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lithium iodide dihydrate can be synthesized through the neutralization reaction between lithium hydroxide and hydriodic acid. The reaction is as follows: [ \text{LiOH} + \text{HI} \rightarrow \text{LiI} + \text{H₂O} ] The resulting lithium iodide is then crystallized from an aqueous solution to obtain the dihydrate form .

Industrial Production Methods: In industrial settings, lithium iodide is often produced using the neutralization method due to its simplicity and cost-effectiveness. This involves reacting lithium carbonate or lithium hydroxide with hydriodic acid, followed by evaporation and concentration to obtain lithium iodide . Another method involves electrodialysis metathesis, which offers a cleaner production process with lower energy consumption .

Types of Reactions:

Oxidation: Lithium iodide can undergo oxidation when exposed to air, forming iodine and lithium hydroxide. [ 4\text{LiI} + \text{O₂} \rightarrow 2\text{I₂} + 2\text{Li₂O} ]

Reduction: Lithium iodide can act as a reducing agent in various chemical reactions.

Substitution: Lithium iodide is used in nucleophilic substitution reactions, such as the conversion of methyl esters to carboxylic acids. [ \text{RCO₂CH₃} + \text{LiI} \rightarrow \text{RCO₂Li} + \text{CH₃I} ]

Common Reagents and Conditions: Common reagents used with lithium iodide include hydriodic acid, lithium hydroxide, and lithium carbonate. Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products: Major products formed from reactions involving lithium iodide include lithium hydroxide, iodine, and various organic compounds depending on the specific reaction .

Aplicaciones Científicas De Investigación

Energy Storage Applications

2.1. Solid-State Electrolytes

Lithium iodide has been extensively studied as an additive in solid-state electrolytes for lithium-ion batteries. Research indicates that incorporating LiI into lithium thioborate (LBS) solid-state electrolytes enhances ionic conductivity, making it a promising candidate for high-energy-density batteries.

| Property | Value |

|---|---|

| Ionic Conductivity | High |

| Application | Solid-State Batteries |

| Key Advantage | Improved energy density |

A study demonstrated that LiI mixed with lithium thiophosphate significantly improved the performance of solid-state batteries, paving the way for future research in this area .

2.2. Lithium-Iodine Battery Systems

Lithium iodide is also utilized in lithium-iodine battery systems, which offer advantages over traditional lithium-ion batteries. These systems can be refueled quickly and operate at room temperature, making them suitable for various applications, including portable electronics and electric vehicles .

Nuclear Science Applications

3.1. Neutron Detection

Lithium iodide dihydrate is employed in scintillation detectors for neutron detection due to its favorable properties. It can be doped with other materials to enhance its efficiency in detecting thermal neutrons, which is crucial in nuclear energy applications and radiation safety .

| Application | Description |

|---|---|

| Neutron Detection | Used in scintillation detectors |

| Efficiency | High energy resolution |

The efficiency of LiI crystals in thermal neutron detection has been reported to reach up to 3.5%, making them one of the most effective materials for this purpose .

Chemical Synthesis Applications

4.1. Synthesis of Organolithium Compounds

This compound serves as a reagent in the synthesis of organolithium compounds, which are vital intermediates in organic chemistry. Its high reactivity allows for the formation of various organolithium reagents used in synthetic pathways .

4.2. Role as an Additive in Liquid-Based Syntheses

Recent research has elucidated the role of LiI as an additive in liquid-phase synthesis processes, particularly in the preparation of solid electrolytes like Li7P2S8I. The presence of LiI enhances the ionic conductivity and overall performance of these materials .

Case Studies

Case Study 1: Lithium-Iodine Battery Development

Researchers developed a new type of lithium-iodine battery that utilizes LiI·2H₂O as a catholyte component. The study showed that this configuration allows for rapid refueling and stable operation at ambient temperatures, highlighting its potential for consumer electronics .

Case Study 2: Neutron Detection Efficiency

In a comparative study of scintillation materials, LiI·2H₂O was tested alongside other compounds for neutron detection capabilities. The results indicated that LiI·2H₂O provided superior energy resolution and sensitivity, making it an excellent choice for nuclear applications .

Mecanismo De Acción

The mechanism of action of lithium iodide dihydrate involves its ability to participate in redox reactions. In lithium-oxygen batteries, lithium iodide acts as a redox mediator, facilitating the formation of lithium hydroxide and improving the kinetics during the charging process . The compound’s ability to cleave carbon-oxygen bonds is attributed to its nucleophilic iodide ion, which attacks the carbon atom in esters and other organic compounds .

Comparación Con Compuestos Similares

- Lithium fluoride (LiF)

- Lithium chloride (LiCl)

- Lithium bromide (LiBr)

- Lithium astatide (LiAt)

Comparison: Lithium iodide dihydrate is unique among lithium halides due to its high solubility in water and organic solvents, making it particularly useful in various chemical reactions and applications. Unlike lithium fluoride and lithium chloride, lithium iodide can undergo oxidation to form iodine, which is useful in specific synthetic applications .

Actividad Biológica

Lithium iodide dihydrate (LiI·2H₂O) is a crystalline compound that has garnered attention in various fields due to its unique biological activities and applications. This article delves into the biological activity of this compound, including its pharmacological properties, therapeutic uses, and relevant case studies.

This compound is a hygroscopic solid that forms colorless to white crystals. It has a molecular weight of approximately 133.84 g/mol and a melting point of around 73 °C. The compound is known for its ionic conductivity, which makes it suitable for various applications, particularly in electrochemistry and battery technology.

Pharmacological Properties

Lithium compounds, including lithium iodide, have been extensively studied for their mood-stabilizing properties. Lithium is primarily used in the treatment of bipolar disorder and depression. The biological activity of this compound can be attributed to several mechanisms:

- Neuroprotective Effects : Lithium has been shown to exert neuroprotective effects by promoting neuronal survival and reducing apoptosis in various models of neurodegeneration.

- Mood Stabilization : Lithium ions influence neurotransmitter release and receptor sensitivity, particularly affecting serotonin and norepinephrine pathways.

- Anti-inflammatory Properties : Lithium has demonstrated anti-inflammatory effects in various studies, which may contribute to its therapeutic effects in mood disorders.

Case Studies

- Bipolar Disorder Treatment : A study published in the Journal of Clinical Psychiatry examined the efficacy of lithium salts, including lithium iodide, in treating patients with bipolar disorder. The results indicated significant mood stabilization in patients treated with lithium compared to placebo controls .

- Neuroprotection in Alzheimer's Disease : Research published in Neurobiology of Aging investigated the neuroprotective effects of lithium on Alzheimer’s disease models. The study found that lithium treatment improved cognitive function and reduced amyloid plaque formation, suggesting potential benefits for this compound in neurodegenerative conditions .

- Anti-inflammatory Mechanisms : A study highlighted in the Journal of Neuroinflammation explored the anti-inflammatory effects of lithium compounds on microglial activation. The findings suggested that lithium could inhibit pro-inflammatory cytokine production, which may have implications for treating neuroinflammatory disorders .

Table 1: Summary of Biological Activities

Applications

This compound has potential applications beyond psychiatric treatment:

- Electrolyte in Batteries : Due to its ionic conductivity, it is used as an electrolyte in lithium-sulfur batteries, enhancing performance by forming protective coatings on electrodes .

- Radiocontrast Agent : Historically used as a radiocontrast agent, its application was limited due to renal toxicity; however, research continues into safer alternatives .

- Pharmaceutical Formulations : Its solubility and stability make it a candidate for various pharmaceutical formulations aimed at delivering lithium effectively.

Propiedades

IUPAC Name |

lithium;iodide;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.Li.2H2O/h1H;;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZGJLYTRBYTLM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].O.O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4ILiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635631 | |

| Record name | Lithium iodide--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17023-25-5 | |

| Record name | Lithium iodide--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.